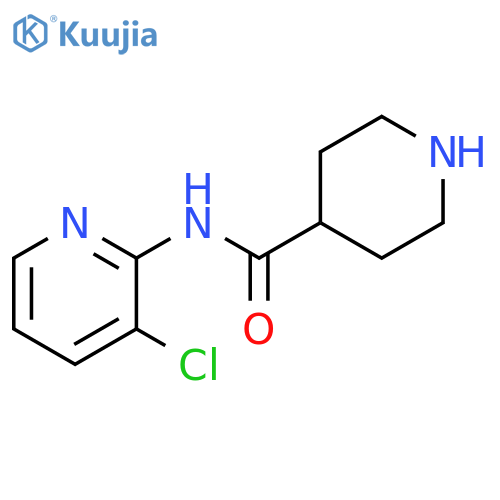Cas no 1697791-71-1 (Piperidine-4-carboxylic acid (3-chloro-pyridin-2-yl)-amide)

Piperidine-4-carboxylic acid (3-chloro-pyridin-2-yl)-amide 化学的及び物理的性質
名前と識別子
-
- Piperidine-4-carboxylic acid (3-chloro-pyridin-2-yl)-amide
- 4-Piperidinecarboxamide, N-(3-chloro-2-pyridinyl)-
-
- インチ: 1S/C11H14ClN3O/c12-9-2-1-5-14-10(9)15-11(16)8-3-6-13-7-4-8/h1-2,5,8,13H,3-4,6-7H2,(H,14,15,16)
- InChIKey: RAZCECFWNKHJGO-UHFFFAOYSA-N
- ほほえんだ: N1CCC(C(NC2=NC=CC=C2Cl)=O)CC1
Piperidine-4-carboxylic acid (3-chloro-pyridin-2-yl)-amide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM507795-1g |
N-(3-Chloropyridin-2-yl)piperidine-4-carboxamide |
1697791-71-1 | 97% | 1g |
$465 | 2022-06-12 |
Piperidine-4-carboxylic acid (3-chloro-pyridin-2-yl)-amide 関連文献
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
-
7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
Related Articles
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
Piperidine-4-carboxylic acid (3-chloro-pyridin-2-yl)-amideに関する追加情報
Piperidine-4-carboxylic acid (3-chloro-pyridin-2-yl)-amide (CAS No. 1697791-71-1): A Comprehensive Overview
Piperidine-4-carboxylic acid (3-chloro-pyridin-2-yl)-amide, identified by its CAS number 1697791-71-1, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic amide derivative has garnered attention due to its unique structural properties and potential applications in drug discovery and development. The compound combines a piperidine core with a chlorinated pyridine moiety, making it a versatile scaffold for designing novel bioactive molecules.
The structural composition of Piperidine-4-carboxylic acid (3-chloro-pyridin-2-yl)-amide features a piperidine ring substituted at the 4-position with a carboxylic acid group, while the 2-position of the pyridine ring is chlorinated. This specific arrangement introduces both polar and lipophilic regions, which can be exploited to enhance binding affinity and selectivity in biological targets. Such structural features are crucial for developing compounds that exhibit high efficacy and minimal off-target effects.
In recent years, there has been growing interest in the development of small molecule inhibitors targeting various biological pathways. The piperidine scaffold is particularly prominent in this regard, as it is known to be compatible with multiple pharmacophoric motifs. The incorporation of a chloro-substituted pyridine ring further enhances the compound's potential as a drug candidate by introducing additional interaction points with biological receptors.
One of the most compelling aspects of Piperidine-4-carboxylic acid (3-chloro-pyridin-2-yl)-amide is its potential application in the treatment of neurological disorders. Studies have demonstrated that piperidine derivatives can modulate neurotransmitter systems, making them promising candidates for drugs targeting conditions such as depression, anxiety, and neurodegenerative diseases. The chloro-pyridine moiety may further enhance its ability to interact with specific neurotransmitter receptors, thereby improving therapeutic efficacy.
Recent research has also explored the use of Piperidine-4-carboxylic acid (3-chloro-pyridin-2-yl)-amide as a starting material for the synthesis of more complex derivatives. By leveraging its structural flexibility, chemists have been able to generate libraries of compounds with tailored biological activities. These derivatives have shown promise in preclinical studies, particularly in the context of antiviral and anticancer therapies.
The synthesis of Piperidine-4-carboxylic acid (3-chloro-pyridin-2-yl)-amide involves multi-step organic reactions, including nucleophilic substitution, condensation, and cyclization processes. The chlorination step at the pyridine ring is particularly critical and requires precise control to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production routes, making it feasible to scale up synthesis for industrial applications.
In terms of pharmacokinetic properties, Piperidine-4-carboxylic acid (3-chloro-pyridin-2-yl)-amide exhibits favorable solubility and metabolic stability, which are essential characteristics for any drug candidate. Its molecular structure allows for good oral bioavailability, suggesting potential for oral administration in therapeutic settings. Additionally, its stability under various physiological conditions enhances its suitability for formulation into different dosage forms.
The toxicological profile of Piperidine-4-carboxylic acid (3-chloro-pyridin-2-yl)-amide has been carefully evaluated through in vitro and in vivo studies. Preliminary results indicate that the compound demonstrates low toxicity at therapeutic doses, with minimal side effects observed in animal models. However, further studies are needed to fully characterize its safety profile and long-term effects.
The development of novel pharmaceuticals relies heavily on innovative chemical entities like Piperidine-4-carboxylic acid (3-chloro-pyridin-2-yl)-amide. Its unique combination of structural features makes it a valuable tool for medicinal chemists seeking to design next-generation drugs. As research continues to uncover new biological targets and mechanisms, compounds such as this are likely to play an increasingly important role in addressing unmet medical needs.
In conclusion, Piperidine-4-carboxylic acid (3-chloro-pyridin-2-yl)-amide represents a significant advancement in pharmaceutical chemistry. Its structural versatility, combined with promising preclinical data, positions it as a strong candidate for further development into therapeutic agents. As our understanding of biological systems continues to evolve, compounds like this will undoubtedly contribute to the discovery of new treatments for a wide range of diseases.
1697791-71-1 (Piperidine-4-carboxylic acid (3-chloro-pyridin-2-yl)-amide) 関連製品
- 1261564-96-8(2,3-Bis(4-(trifluoromethyl)phenyl)pyridine-5-methanol)
- 106256-81-9(α-D-Lactopyranose Heptaacetate Trichloroacetimidate)
- 1281488-46-7(6-methyl-2-(methylamino)methyl-3,4-dihydropyrimidin-4-one)
- 292644-25-8(N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide)
- 2411244-33-0(2-chloro-N-4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-ylacetamide)
- 2679942-11-9(rac-(2R,4S)-1-acetyl-4-ethylpiperidine-2-carboxylic acid)
- 35717-24-9(1-(4-bromothiophen-3-yl)ethan-1-one)
- 51264-80-3(2-(2-Ethoxy-4-formylphenoxy)propanoic acid)
- 446255-20-5(1,2,3,4,5-Pentabromo-6-(2,3-dibromophenoxy)benzene)
- 154499-46-4(3-Fluorothiophene-2-carbonitrile)




